

# Comparative Analysis of SSGJ-707: A Novel Bispecific Antibody in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CG-707    |           |
| Cat. No.:            | B13441327 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging bispecific antibody SSGJ-707 against key alternatives, supported by available experimental data from clinical trials. Given that "CG-707" did not yield specific results, this analysis focuses on SSGJ-707, a likely candidate for the intended query.

SSGJ-707 is a recombinant humanized bispecific antibody that simultaneously targets the programmed death-1 (PD-1) receptor and the vascular endothelial growth factor (VEGF).[1][2] This dual mechanism of action is designed to enhance anti-tumor immunity while concurrently inhibiting tumor angiogenesis. This guide compares SSGJ-707 to its direct competitor, Ivonescimab, another PD-1/VEGF bispecific antibody, and the established standard-of-care PD-1 inhibitor, Pembrolizumab.

## **Mechanism of Action: A Dual-Pronged Attack**

SSGJ-707 and Ivonescimab represent a novel class of cancer immunotherapies that combine immune checkpoint inhibition with anti-angiogenic effects in a single molecule.[1][3] By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), these agents prevent the inactivation of T-cells, thereby promoting an immune response against tumor cells.[4][5] Simultaneously, by sequestering VEGF, they inhibit the formation of new blood vessels that are crucial for tumor growth and metastasis.[3] In contrast, Pembrolizumab's mechanism is focused solely on the blockade of the PD-1 pathway.[6]

A noteworthy preclinical finding is that SSGJ-707 is reported to have a 10-fold greater affinity for PD-1 in the presence of VEGF when compared to Ivonescimab, a feature that may translate



to enhanced potency within the tumor microenvironment where VEGF is often highly expressed.[2]



Click to download full resolution via product page

Caption: Comparative Signaling Pathways.

# **Comparative Efficacy from Clinical Trials**

The most recent efficacy data for SSGJ-707 is derived from a Phase II clinical trial in treatment-naïve patients with advanced non-small cell lung cancer (NSCLC).[2] This data is compared with results from the Phase III HARMONi-2 trial for Ivonescimab and the established efficacy of Pembrolizumab.

Table 1: Efficacy in First-Line Advanced NSCLC (PD-L1 Positive)



| Efficacy Endpoint               | SSGJ-707 (Phase II,<br>10mg/kg)[2] | Ivonescimab<br>(HARMONi-2)[7]  | Pembrolizumab<br>(HARMONi-2<br>Comparator Arm)<br>[7] |
|---------------------------------|------------------------------------|--------------------------------|-------------------------------------------------------|
| Overall Response<br>Rate (ORR)  | 61.8%                              | N/A (PFS was primary endpoint) | N/A                                                   |
| ORR (Squamous<br>Histology)     | 75.0%                              | N/A                            | N/A                                                   |
| ORR (Non-Squamous<br>Histology) | 54.5%                              | N/A                            | N/A                                                   |
| Disease Control Rate<br>(DCR)   | 97.1%                              | N/A                            | N/A                                                   |

| Median Progression-Free Survival (PFS) | Data not mature | 11.14 months | 5.82 months |

Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

## Safety and Tolerability Profile

The safety profile of SSGJ-707 has been described as manageable.[2] Below is a comparison of treatment-related adverse events (TRAEs) from the respective clinical trials.

Table 2: Comparative Safety Data

| Safety Endpoint                  | SSGJ-707 (Phase II)[2] | Ivonescimab (HARMONi-2) [7] |
|----------------------------------|------------------------|-----------------------------|
| Any Grade TRAEs                  | 78.3%                  | N/A                         |
| Grade ≥3 TRAEs                   | 24.1%                  | 29.4%                       |
| TRAEs Leading to Discontinuation | 6.0%                   | 1.5%                        |



| Common TRAEs (≥15%) | Hypercholesterolemia (18.1%), Hypertriglyceridemia (18.1%), Increased ALT (15.7%), Increased AST (15.7%) | Proteinuria (31.5%), Hypertension (15.7%) |

## **Experimental Protocols**

Detailed experimental protocols from peer-reviewed publications are not yet available for SSGJ-707. The following methodologies are based on information from clinical trial registries.

### SSGJ-707 Phase III Monotherapy Trial (NCT06980272)

This ongoing Phase III trial is a head-to-head comparison of SSGJ-707 against Pembrolizumab in the first-line treatment of advanced NSCLC.[8][9][10]

- Objective: To evaluate the efficacy and safety of SSGJ-707 monotherapy compared to Pembrolizumab monotherapy.
- Patient Population: Treatment-naïve adult patients with locally advanced or metastatic NSCLC with PD-L1 Tumor Proportion Score (TPS) ≥ 1%.
- Study Design: A randomized, double-blind, multi-center study.
- Intervention Arm: SSGJ-707 administered intravenously.
- Comparator Arm: Pembrolizumab administered intravenously.
- Primary Endpoints: Progression-Free Survival (PFS) as assessed by an independent review committee, and Overall Survival (OS).
- Secondary Endpoints: Investigator-assessed PFS, ORR, Duration of Response (DoR), and safety.





Click to download full resolution via product page

Caption: SSGJ-707 vs. Pembrolizumab Trial Workflow.

### SSGJ-707 Phase II Monotherapy Trial (NCT06361927)

This study provided the initial efficacy and safety data for SSGJ-707 as a monotherapy.[2]

- Objective: To assess the preliminary efficacy and safety of SSGJ-707 in first-line advanced NSCLC.
- Patient Population: Treatment-naïve adult patients with advanced NSCLC (without actionable genomic alterations) and PD-L1 expression ≥1%.
- Study Design: An open-label, multi-center, single-arm study with dose escalation and expansion cohorts.
- Intervention: SSGJ-707 administered intravenously every three weeks at doses of 5mg/kg, 10mg/kg, 20mg/kg, and 30mg/kg.
- Primary Endpoint: Objective Response Rate (ORR) based on RECIST v1.1.
- Tumor Assessments: Conducted every six weeks.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 3. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. onclive.com [onclive.com]
- 8. SSGJ-707 in Advanced Non-Small Cell Lung Cancer | MedPath [trial.medpath.com]
- 9. Page loading... [guidechem.com]
- 10. GBI SOURCE [source.gbihealth.com.cn]
- To cite this document: BenchChem. [Comparative Analysis of SSGJ-707: A Novel Bispecific Antibody in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441327#peer-reviewed-studies-on-the-efficacy-and-specificity-of-cg-707]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com